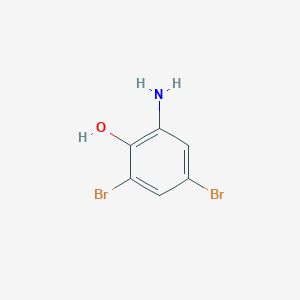

2-Amino-4,6-dibromophenol

説明

Significance and Research Context of Halogenated Phenols

Halogenated phenols (HPs) are a class of chemical compounds that have garnered significant attention in scientific research due to their widespread presence and diverse activities. rsc.org They are utilized as intermediates in the synthesis of various products, including flame retardants, preservatives, and pesticides. rsc.orgscholarsresearchlibrary.com However, their extensive use has led to their release into the environment, where they are often detected in water sources and are considered recalcitrant contaminants, resistant to conventional degradation methods. rsc.org

The scientific community is particularly interested in HPs for several reasons:

Environmental Impact: Many halogenated phenols are pollutants that can pose risks to ecosystems and human health. rsc.orgscholarsresearchlibrary.com Their persistence and potential for bioaccumulation are areas of active investigation. nih.gov Research focuses on understanding their degradation pathways, such as through advanced oxidation processes, and developing methods for their removal from the environment. rsc.org

Toxicological Studies: The structural similarity of some HPs to thyroid hormones has prompted research into their potential as endocrine disruptors. nih.govnih.gov Studies have shown that certain halogenated phenolic compounds can inhibit the activity of deiodinase enzymes, which are crucial for thyroid hormone regulation. nih.gov Quantitative structure-activity relationship (QSAR) studies are also employed to predict the toxicity of various halogenated phenols. scholarsresearchlibrary.comresearchgate.net

Synthetic Utility: In organic chemistry, the halogen and hydroxyl groups on the phenol (B47542) ring provide reactive sites for a variety of chemical transformations. This makes them valuable building blocks for constructing more complex molecules and polymers.

Historical Perspective of 2-Amino-4,6-dibromophenol in Chemical Research

One documented method for synthesizing this compound involves the reduction of 2-nitro-4,6-dibromophenol. prepchem.com This process typically uses a reducing agent, such as sodium dithionite (B78146), to convert the nitro group (-NO2) into an amino group (-NH2). prepchem.com Another approach mentioned in the literature is the reduction of a product derived from the reaction of sodium o-nitrophenolates with ethyl 2-bromopropanoate, which also yields this compound. cdnsciencepub.com

The study of this compound is also contextualized by research into related brominated phenols. For instance, 2,4,6-tribromophenol (B41969), a compound used as a flame retardant and chemical intermediate, has been produced for decades. oecd.org The biosynthesis of related compounds like 2,4-dibromophenol (B41371) in marine bacteria has also been a subject of study, highlighting natural pathways for the formation of brominated phenols. mdpi.com The development of synthetic routes to access specific isomers like this compound was driven by the need for specific building blocks in chemical synthesis.

Current Research Landscape and Future Directions for this compound Studies

Currently, this compound is primarily recognized as a chemical intermediate and a building block in organic synthesis. bldpharm.com Its bifunctional nature, with reactive amino and hydroxyl groups, along with the bromine substituents, allows for its use in creating a variety of more complex molecular architectures.

While specific high-profile applications of this compound are not extensively documented, research on isomeric and related compounds provides insight into potential future directions:

Polymer and Materials Science: The isomeric compound, 4-Amino-2,6-dibromophenol (B1346563), has been used in the synthesis of oligo(aminophenols). bohrium.com This suggests that this compound could similarly serve as a monomer for the creation of novel polymers with potentially interesting electronic or thermal properties.

Medicinal Chemistry and Biological Screening: Aminophenol derivatives are scaffolds found in many biologically active compounds. Future research could involve using this compound as a starting material for the synthesis of new compounds to be screened for various biological activities. Studies on other complex aminonitrile derivatives have shown promise in areas like anticancer research, which could inspire investigations into derivatives of this compound. mdpi.com

Development of Novel Synthetic Methods: Ongoing research in organic chemistry continues to seek more efficient, selective, and environmentally benign synthetic methods. Future studies may focus on developing improved catalytic or green chemistry approaches for the synthesis of this compound and its derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10539-14-7 | nih.govsigmaaldrich.com |

| Molecular Formula | C₆H₅Br₂NO | nih.govsigmaaldrich.com |

| Molecular Weight | 266.92 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 88-95 °C | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=C(C=C(C(=C1N)O)Br)Br | nih.govuni.lu |

| InChIKey | UFWSOGOVXJBJDP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 10539-14-7 | C₆H₅Br₂NO |

| 2-nitro-4,6-dibromo-phenol | 99-28-5 | C₆H₃Br₂NO₃ |

| 4-Amino-2,6-dibromophenol | 609-21-2 | C₆H₅Br₂NO |

| 2,4,6-tribromophenol | 118-79-6 | C₆H₃Br₃O |

| 2,4-dibromophenol | 615-58-7 | C₆H₄Br₂O |

| Sodium dithionite | 7775-14-6 | Na₂S₂O₄ |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWSOGOVXJBJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326082 | |

| Record name | 2-amino-4,6-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10539-14-7 | |

| Record name | 10539-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 4,6 Dibromophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-Amino-4,6-dibromophenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and amino groups. byjus.comgoogle.com These groups increase the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.comgoogle.com However, since the positions ortho and para to the hydroxyl group (and meta to the amino group) are already substituted with bromine atoms, further electrophilic substitution is directed to the remaining available positions.

Conversely, nucleophilic aromatic substitution reactions on aryl halides are generally challenging due to the strong carbon-halogen bond. scribd.com Such reactions are typically facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group (the halogen). scribd.comdalalinstitute.commasterorganicchemistry.com In this compound, the presence of the electron-donating amino and hydroxyl groups makes nucleophilic substitution of the bromine atoms difficult under standard conditions. However, under forcing conditions or with specific reagents, the bromine atoms can be replaced by other nucleophiles.

| Reaction Type | Activating/Deactivating Groups | Directing Influence | Reactivity of this compound |

| Electrophilic Aromatic Substitution | -OH (strongly activating), -NH₂ (strongly activating) | Ortho, para-directing | High, directed to available ring positions |

| Nucleophilic Aromatic Substitution | -OH (electron-donating), -NH₂ (electron-donating) | --- | Low, bromine substitution is difficult |

Reductive Dehalogenation Mechanisms

Reductive dehalogenation, the removal of halogen atoms and their replacement with hydrogen, is a significant reaction pathway for halogenated aromatic compounds, including this compound. This process can be achieved through various chemical and biological methods.

Microbial communities, particularly those found in marine environments, have demonstrated the ability to reductively dehalogenate brominated phenols. nih.gov For instance, anaerobic microorganisms associated with the marine sponge Aplysina aerophoba can debrominate compounds like 2,4,6-tribromophenol (B41969). nih.gov Studies have shown that the removal of ortho-substituted bromines can be preferential to para debromination. nih.gov Specific bacterial strains, such as Desulfoluna spongiiphila and Desulfovibrio sp. strain TBP-1, have been identified as capable of utilizing brominated phenols as electron acceptors in a process known as organohalide respiration. asm.orgasm.org This process involves reductive dehalogenase enzymes, which are often dependent on cofactors like cobalamin (vitamin B12). researchgate.net

Chemical reduction of the bromine atoms in this compound can also be accomplished using reducing agents. For example, a related compound was reduced to this compound using sodium borohydride (B1222165) and palladium-charcoal. cdnsciencepub.com

Oxidation and Reduction Chemistry of the Phenolic and Amino Groups

The phenolic hydroxyl group and the aromatic amino group in this compound are susceptible to both oxidation and reduction reactions.

The phenolic group can be oxidized, and common oxidizing agents for phenols include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The amino group can also undergo oxidation.

Conversely, the nitro group in the precursor molecule, 2-nitro-4,6-dibromophenol, is reduced to form the amino group of this compound. This reduction can be achieved using reagents like sodium dithionite (B78146) (Na₂S₂O₄). prepchem.com The reduction of dinitrophenols can also be carried out using sodium hydrosulfide (B80085). google.com

| Functional Group | Reaction Type | Common Reagents |

| Phenolic Hydroxyl (-OH) | Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Aromatic Amino (-NH₂) | Oxidation | Various oxidizing agents |

| Nitro (-NO₂) (in precursor) | Reduction | Sodium dithionite (Na₂S₂O₄) prepchem.com, Sodium hydrosulfide google.com |

Investigations into Electron Transfer Mechanisms

The study of electron transfer mechanisms is crucial for understanding the redox chemistry of molecules like this compound. Electron transfer is a fundamental process in many biological and chemical reactions, including the microbial reductive dehalogenation mentioned earlier. vtt.finih.gov

In biological systems, electron transfer often involves complex protein machinery, such as multiheme cytochromes and iron-sulfur clusters, which facilitate the movement of electrons over significant distances. vtt.fi The process of proton-coupled electron transfer (PCET) is particularly important in the redox reactions of amino acids like tyrosine and tryptophan, which share structural similarities with the phenolic and amino moieties of this compound. nih.govdiva-portal.org PCET can proceed through stepwise or concerted mechanisms, depending on the specific environment and reaction conditions. diva-portal.org

In the context of reductive dehalogenation, electron transfer from a donor molecule to the halogenated aromatic compound is the key step. acs.org The efficiency of this process can be studied using electrochemical methods, which provide insights into the thermodynamics and kinetics of the electron transfer reactions.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity important considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction involving both the amino and hydroxyl groups, a specific reagent might react exclusively with one of them.

Regioselectivity pertains to the preferential reaction at one position over another. In electrophilic substitution reactions on the aromatic ring, the directing effects of the amino and hydroxyl groups will govern the position of the incoming substituent.

The ability to control both chemo- and regioselectivity is essential for the targeted synthesis of derivatives of this compound. For instance, methods have been developed for the regioselective halogenation of phenols using specific catalysts and directing groups. researchgate.netacs.org Similarly, the modification of specific amino acid residues, like lysine, in proteins demonstrates the principles of chemo- and regioselectivity in complex biological molecules. nih.gov

Derivatives and Analogues of 2 Amino 4,6 Dibromophenol: Synthesis and Advanced Applications

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of compounds synthesized from 2-Amino-4,6-dibromophenol. These derivatives are known for their stability, often enhanced by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. mdpi.comnih.govresearchgate.netnih.govbohrium.com

Condensation Reactions with Aldehydes

The primary method for synthesizing Schiff base derivatives from this compound is through a condensation reaction with various aldehydes. researchgate.net This reaction typically involves refluxing the aminophenol with an equimolar amount of an aldehyde in a solvent like methanol (B129727) or ethanol. researchgate.net The process is straightforward and generally results in high yields, often exceeding 75%. nih.govbohrium.com

A notable example is the synthesis of (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol (PSB1), formed by the condensation of 3-amino-4-aminopyridine with the corresponding hydroxy aldehyde precursor. mdpi.comnih.govresearchgate.netnih.gov The general reaction involves the nucleophilic attack of the primary amino group of the aminophenol on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. researchgate.net

Table 1: Synthesis of Schiff Base Derivatives

| Reactant A | Reactant B (Aldehyde) | Product Class | Key Reaction Type |

|---|---|---|---|

| This compound | Aromatic or Heterocyclic Aldehydes | Schiff Bases (Imines) | Condensation |

| 3-Amino-1H-1,2,4-triazole | 3,5-dibromo-4-hydroxybenzaldehyde | Triazole Schiff Base | Condensation |

Spectroscopic Characterization of Schiff Bases (e.g., UV-Vis, FTIR, NMR)

The structures of the synthesized Schiff bases are confirmed using a suite of spectroscopic techniques. bohrium.com

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is crucial for identifying the formation of the Schiff base. The key spectral feature is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically observed in the range of 1604-1647 cm⁻¹. scirp.org Concurrently, the characteristic bands for the primary amine (N-H) and aldehyde (C=O) of the starting materials disappear. The broad band for the O-H group of the phenol (B47542) is usually still present, often shifted due to intramolecular hydrogen bonding. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information. In the ¹H-NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-N=CH-) in the downfield region. wikipedia.org The signal for the phenolic -OH proton often appears as a broad peak at a very low field (e.g., ~12 ppm), which is indicative of strong intramolecular hydrogen bonding. nih.gov In the ¹³C-NMR spectrum, the resonance for the azomethine carbon atom provides further confirmation of the structure. wikipedia.org

UV-Vis Spectroscopy: The electronic absorption spectra of these Schiff bases, typically recorded in solvents like DMSO, show characteristic absorption bands. wikipedia.org These bands are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the azomethine group. The position and intensity of these bands can be influenced by the specific substituents on the aromatic rings. nih.gov

Table 2: Spectroscopic Data for a Representative Schiff Base ((E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol)

| Technique | Key Observation | Interpretation |

|---|---|---|

| FTIR | Stretching band for C=N group | Formation of azomethine bond |

| ¹H-NMR | Downfield singlet for -N=CH- proton | Confirmation of imine structure |

| ¹H-NMR | Broad singlet for -OH proton at low field | Intramolecular hydrogen bonding |

| UV-Vis | Absorption bands for electronic transitions | Confirmation of conjugated system |

Aminophosphonate Derivatives via Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a powerful three-component condensation method for the synthesis of α-aminophosphonates. organic-chemistry.orgmdpi.com This reaction involves an amine, a carbonyl compound (like an aldehyde), and a hydrophosphoryl compound, such as a dialkyl phosphite (B83602) or diphenyl phosphite. organic-chemistry.orgnih.gov The resulting α-aminophosphonates are important as they are considered phosphorus analogues of α-amino acids. organic-chemistry.org

The synthesis of α-aminophosphonates using 2-aminophenol (B121084) as the amine component has been successfully demonstrated. ijfans.org In a typical procedure, 2-aminophenol, an aldehyde, and diphenyl phosphite are reacted in the presence of a catalyst. ijfans.org The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which then undergoes hydrophosphonylation. organic-chemistry.org The use of chiral catalysts, such as a scandium(III)-N,N'-dioxide complex, can facilitate this reaction enantioselectively, yielding chiral α-amino phosphonates with high reactivity under mild conditions. ijfans.org This methodology is directly applicable to this compound, allowing for the synthesis of its corresponding α-aminophosphonate derivatives.

Pyrimidine (B1678525) Derivatives from this compound Precursors

Pyrimidine derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. researchgate.net A common synthetic route to 2-aminopyrimidine (B69317) derivatives involves the condensation of chalcones (1,3-diaryl-2-en-1-ones) with a guanidine (B92328) source, such as guanidine carbonate or guanidine hydrochloride, in a solvent like dimethylformamide (DMF). researchgate.netnih.gov Aminophenol moieties can be incorporated into the pyrimidine structure by using chalcones derived from hydroxy-substituted acetophenones or benzaldehydes.

Microwave-Assisted Synthesis

The synthesis of pyrimidine derivatives can be significantly enhanced by using microwave irradiation as the heating method. nanobioletters.comsemanticscholar.org Compared to conventional heating, microwave-assisted synthesis offers several advantages, including a considerable increase in reaction rates, improved product yields, and cleaner reaction profiles. nanobioletters.comsemanticscholar.orgmdpi.com This eco-friendly approach allows for the rapid and efficient production of various aminopyrimidine scaffolds. semanticscholar.org For instance, the reaction of substituted chalcones with guanidine hydrochloride can be carried out effectively in a microwave oven to produce 2-amino-4,6-diarylpyrimidines. nih.gov This method has been successfully applied to the synthesis of unique pyrimidine-anchored derivatives from 2-amino-4-chloro-pyrimidine and various amines, with reactions completed in as little as 15-30 minutes at elevated temperatures. nanobioletters.com

Benzothiazolyl-substituted 2-Aminophenol Derivatives

The synthesis of 2-substituted benzothiazoles typically proceeds via the condensation of 2-aminothiophenol (B119425) with reagents like aldehydes, acid chlorides, or nitriles. nih.govrsc.org However, the analogous 2-aminophenol core can be used to synthesize structurally related benzoxazoles.

An efficient, metal-free method has been developed for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and N,N-dimethylformamide (DMF) derivatives, promoted by imidazolium (B1220033) chloride. This approach provides moderate to excellent yields and demonstrates the utility of 2-aminophenol as a precursor for benz-heterocycles. Furthermore, an environmentally friendly method for synthesizing benzoxazole-2-thiols involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, offering excellent yields and short reaction times. These methods suggest viable pathways for creating benzoxazole (B165842) derivatives from this compound, which are the oxygen analogues of the target benzothiazoles.

Other Functionalization Strategies and Their Academic Implications

Beyond the direct modification of its amino and hydroxyl moieties, the this compound scaffold serves as a versatile platform for more complex chemical transformations. These advanced functionalization strategies unlock access to a diverse range of molecular architectures with significant academic and practical implications, from novel catalysts to precursors for complex heterocyclic systems. These methods primarily leverage the reactivity of the carbon-bromine bonds and the inherent nucleophilicity of the amino group in condensation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Kumada-Tamao-Corriu coupling (with Grignard reagents), and Buchwald-Hartwig amination (with amines) can be employed. nih.govresearchgate.net

A key academic challenge and area of research is achieving site-selectivity in polyhalogenated compounds. researchgate.net For di-substituted phenols, specialized phosphine (B1218219) ligands can direct the coupling reaction to a specific position. For instance, research on dibromophenols has shown that hydroxyterphenylphosphine ligands can promote high ortho-selectivity in cross-coupling with Grignard reagents. researchgate.net This catalyst-controlled selectivity is of high academic interest as it allows for the stepwise and controlled construction of complex substituted aromatic compounds from readily available starting materials. The ability to selectively replace one or both bromine atoms allows for the synthesis of a vast array of biaryl compounds and other derivatives, which are pivotal structures in pharmaceuticals and materials science. core.ac.uk

Schiff Base Formation and Subsequent Metal Complexation

The amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. researchgate.net These Schiff base ligands, which contain a C=N azomethine group, are highly valued in coordination chemistry because they can form stable complexes with a wide variety of transition metals. nih.govbibliomed.org

The resulting metal complexes often exhibit enhanced biological or catalytic properties compared to the free ligands. researchgate.netscirp.org For example, a palladium(II) complex derived from a Schiff base of 2-((E)-(2,6-diethylphenylimino)methyl)-4,6-dibromophenol has been synthesized and studied. researchgate.net The presence of electron-withdrawing bromine atoms on the phenol ring can influence the electronic properties and, consequently, the biological activity of the final metal complex. researchgate.net The academic implications of this strategy are broad, spanning the development of:

Homogeneous Catalysts: Schiff base metal complexes are explored as catalysts for various organic transformations. nih.gov

Biomimetic Models: They can mimic the active sites of metalloenzymes.

Antimicrobial and Anticancer Agents: Many Schiff base complexes show significant potential as therapeutic agents, with their activity often modulated by the specific metal ion and substituents on the ligand. scirp.orgnih.gov

Advanced Materials: These complexes can possess interesting photophysical or magnetic properties suitable for material science applications.

Synthesis of Fused and Substituted Heterocyclic Systems

The 2-aminophenol motif is a classic precursor for the synthesis of various heterocyclic systems. The adjacent amino and hydroxyl groups can participate in cyclization reactions with appropriate reagents to form fused ring systems like benzoxazoles. Furthermore, the core structure can be incorporated into more complex heterocycles.

One prominent strategy involves the multicomponent reaction of a chalcone (B49325) precursor (derived from a substituted aldehyde), malononitrile, and an ammonium (B1175870) source to yield highly functionalized pyridine (B92270) derivatives. researchgate.netmdpi.com While not directly starting from this compound, analogous synthetic routes can create complex 2-aminopyrimidine structures. ajol.infonih.gov For instance, chalcones can be condensed with guanidine to form 2-aminopyrimidines. ajol.info The academic interest in these transformations is driven by the fact that pyrimidine and other nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in a vast number of biologically active compounds. nih.govmdpi.com The ability to use a dibrominated starting material offers a route to novel heterocyclic compounds decorated with bromine atoms, which can serve as synthetic handles for further diversification or contribute directly to biological activity.

The following table provides a summary of these advanced functionalization strategies.

| Functionalization Strategy | Key Reagents/Conditions | Resulting Structure Type | Key Academic Implication |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base, boronic acid or Grignard reagent. nih.govresearchgate.net | Biaryls, substituted arenes | Controlled, site-selective synthesis of complex molecules; building blocks for pharmaceuticals and materials. researchgate.netcore.ac.uk |

| Schiff Base Formation & Metal Complexation | Aldehyde or ketone, followed by a metal salt (e.g., M(OAc)₂). nih.govresearchgate.net | Schiff base ligands and their metal complexes | Development of novel catalysts, antimicrobial agents, and functional materials. researchgate.netscirp.org |

| Heterocycle Synthesis | Multicomponent reactions (e.g., with chalcones, guanidine, or malononitrile). researchgate.netajol.info | Pyrimidines, benzoxazoles, other complex heterocycles | Creation of novel, biologically relevant scaffolds for drug discovery and medicinal chemistry. nih.govmdpi.com |

Computational Chemistry and Spectroscopic Studies of 2 Amino 4,6 Dibromophenol

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For 2-Amino-4,6-dibromophenol, DFT calculations are employed to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's stability and reactivity.

Theoretical studies on similar structures, such as Schiff bases derived from substituted phenols, often utilize DFT with basis sets like B3LYP/6-31+G(d) to determine chemical quantum descriptors. jmchemsci.comjmchemsci.com Such analyses reveal insights into molecular stability. jmchemsci.com The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. While specific DFT studies focused solely on this compound are not extensively detailed in available literature, the methodology is standard for characterizing related aromatic compounds. researchgate.netcyberleninka.ru

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar molecules and may vary based on the specific computational model and basis set used.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-O Bond Length | ~1.36 Å |

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| O-H Bond Length | ~0.96 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-C Bond Angle | ~119° - 121° |

| C-C-O Bond Angle | ~118° - 122° |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational extension of DFT used to predict the photophysical properties of molecules, such as their electronic absorption and emission spectra. This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectroscopy. scirp.org

Studies on related aminophenol derivatives and Schiff bases have successfully used TD-DFT to correlate theoretical electronic transitions with experimental data. mdpi.comdntb.gov.ua For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, typically π→π* and n→π* transitions associated with the aromatic ring and the lone pairs on the oxygen and nitrogen atoms. The calculations also provide the oscillator strength (f) for each transition, which is proportional to the intensity of the absorption band. mdpi.com This information is crucial for interpreting the experimental UV-Visible spectrum and understanding how the electronic structure influences the molecule's interaction with light.

Molecular Dynamics Simulations to Elucidate Compound Stability and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations can elucidate the stability of a compound in various environments and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For instance, MD simulations have been used to investigate the interaction of 2,4-dibromophenol (B41371), a structurally similar compound, with human hemoglobin. bohrium.com Such simulations can reveal the binding mode, interaction energies, and conformational changes upon complex formation. bohrium.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the solvent-accessible surface area (SASA) to study its exposure to the solvent. bohrium.com While specific MD simulations for isolated this compound are not prominent in the literature, this method is invaluable for predicting its behavior in complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds. The primary methods used are ¹H-NMR and ¹³C-NMR.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region should display two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would confirm the substitution pattern. The -NH₂ and -OH protons would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C-NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as the molecule is asymmetric. The chemical shifts of the carbons bonded to the bromine, oxygen, and nitrogen atoms would be significantly different from those of the carbons bonded only to hydrogen.

Advanced 2D-NMR techniques like HHCOSY (Homonuclear Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) could be employed to establish correlations between coupled protons, further confirming the assignments of the aromatic signals. While spectral data for the isomer 4-Amino-2,6-dibromophenol (B1346563) is available, specific published spectra for this compound require direct experimental acquisition. chemicalbook.comnih.gov

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound Note: Values are estimations based on standard substituent effects and may vary with solvent and experimental conditions.

| ¹H-NMR | Predicted δ (ppm) | ¹³C-NMR | Predicted δ (ppm) |

|---|---|---|---|

| H (aromatic) | 6.8 - 7.5 | C-OH | ~145-150 |

| NH₂ | 3.5 - 5.0 (broad) | C-NH₂ | ~135-140 |

| OH | 4.5 - 6.0 (broad) | C-Br | ~110-115 |

Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-Br bonds, as well as for the aromatic ring. The O-H and N-H stretching vibrations typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the phenol (B47542) chromophore, which is modified by the presence of the amino and bromine substituents. These substituents, particularly the electron-donating amino group, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol. Experimental studies on similar compounds confirm these electronic transitions. researchgate.netnih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (broad) | 3200 - 3400 |

| N-H | Stretching (broad) | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1200 - 1260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. The molecular weight of this compound is 266.92 g/mol . nih.govsigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would show three peaks (M⁺, M⁺+2, M⁺+4) in an approximate 1:2:1 ratio, characteristic of a molecule containing two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this molecule would likely include the loss of a bromine atom ([M-Br]⁺), hydrogen bromide ([M-HBr]⁺), or small neutral molecules like carbon monoxide ([M-CO]⁺) or hydrogen cyanide ([M-HCN]⁺). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts and used in advanced MS techniques. uni.lu

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [C₆H₅Br₂NO]⁺ | 265 / 267 / 269 | Molecular Ion (M⁺) |

| [C₆H₅BrNO]⁺ | 186 / 188 | Loss of a Br atom |

| [C₆H₄Br₂N]⁺ | 249 / 251 / 253 | Loss of OH radical |

Biological and Biomedical Research with 2 Amino 4,6 Dibromophenol and Its Derivatives

Pharmacological Activities and Therapeutic Potential

Research has unveiled a spectrum of pharmacological activities associated with 2-Amino-4,6-dibromophenol derivatives, highlighting their potential as anticancer and antimicrobial agents.

Derivatives of this compound have demonstrated notable anticancer properties in various preclinical studies.

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and tested for their anticancer activity against the human chronic myelocytic leukemia (K562) cell line. nih.gov One of the most promising compounds from this series, designated as 1e, exhibited significant inhibition of K562 cancer cells with an IC50 value of 8.77 ± 0.55 μM. nih.gov

Similarly, studies on other related structures, such as 2-amino-1,4-naphthoquinone-benzamides, have shown potent cytotoxic activity against various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and hepatocellular carcinoma cells (HepG2). scirp.orgnih.gov For example, certain 2-amino-4,6-diphenylnicotinonitrile derivatives displayed exceptional cytotoxicity, with one compound surpassing the potency of the standard anticancer drug Doxorubicin against breast cancer cell lines. mdpi.com Methoxy-4'-amino chalcone (B49325) derivatives have also been evaluated for their anticancer activity against K562 and HL-60 leukemia cell lines, with the number and position of methoxy (B1213986) groups influencing their cytotoxicity. cellbiopharm.com

Table 1: Cytotoxicity of Selected this compound Derivatives and Related Compounds

| Compound Class | Cell Line | IC50 Value | Source |

| 2-amino-4,6-diarylpyrimidine (compound 1e) | K562 | 8.77 ± 0.55 μM | nih.gov |

| 2-amino-4,6-diphenylnicotinonitrile (compound 3) | MCF-7 | Surpassed Doxorubicin | mdpi.com |

| Methoxy-4'-amino chalcones | K562, HL-60 | Varied based on structure | cellbiopharm.com |

| 2-amino-1,4-naphthoquinone-benzamide (compound 5e) | HT-29 | 0.5 µM | nih.gov |

| 2-amino-naphthoquinones (compound 2) | SF-295 (glioblastoma) | 0.57 µg·mL−1 | nih.gov |

| 2-amino-naphthoquinones (compound 2) | HL-60 (leukemia) | 0.7 µg·mL−1 | nih.gov |

A key mechanism underlying the anticancer potential of some this compound derivatives is their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. A notable target is the ABL1 tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). nih.govnih.gov

Research has shown that certain 2-amino-4,6-diarylpyrimidine derivatives can act as potent inhibitors of ABL1 kinase. nih.gov For example, compound 1e from this series demonstrated significant inhibition of ABL1 tyrosine kinase with an IC50 value of 3.35 ± 0.58 μM. nih.gov Molecular docking studies have further elucidated the interaction of these compounds with the active site of the ABL1 enzyme, revealing the formation of stable hydrogen bonds and π-π linkages with key amino acid residues. nih.govrsc.org This targeted inhibition of ABL1 kinase highlights a promising avenue for the development of new therapeutic agents for CML. nih.gov

In addition to anticancer effects, derivatives of this compound have been investigated for their antimicrobial properties. A study on synthetic pyridine (B92270) Schiff bases, including one derived from this compound (PSB1), evaluated their activity against a range of Gram-negative and Gram-positive bacteria. bohrium.comnih.gov

The results indicated a pronounced biocidal effect against Gram-positive bacteria such as Bacillus subtilis, Streptococcus agalactiae, Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus haemolyticus. bohrium.com In contrast, no significant antimicrobial effect was observed against Gram-negative bacteria. bohrium.com Among the tested compounds, the derivative of this compound was identified as one of the most effective against Gram-positive bacteria. bohrium.comnih.gov

Another related compound, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, exhibited potent in-vitro antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov The minimum inhibitory concentration (MIC) for this compound ranged from 0.117 to 2.5 μg/mL against Gram-positive bacteria and 0.5 to 2 μg/mL against Gram-negative bacteria, suggesting its potential as a lead molecule for developing new antibiotics. nih.gov

The biological exploration of this compound and its analogs extends beyond anticancer and antimicrobial activities. For instance, mono- and dibromo derivatives of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acids have been synthesized and studied for their antinociceptive (pain-relieving) activity. bakhtiniada.ru Furthermore, compounds with similar structural motifs, such as 4-(2-aminoethyl)-2,6-dibromophenol, are of interest for their potential antioxidant and antifungal properties. ontosight.ai The presence of both amino and hydroxyl groups in (2-Amino-4,6-dibromo-phenyl)methanol is believed to enhance its reactivity and specificity in various biological applications.

Anticancer Activity Studies

Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.

In the context of anticancer activity, the inhibition of ABL1 kinase by 2-amino-4,6-diarylpyrimidines is a well-defined molecular mechanism. nih.gov Molecular dynamics simulations have confirmed the stability of the enzyme-ligand complexes formed by these inhibitors, supporting their potential as targeted cancer therapeutics. rsc.org

Regarding the antimicrobial properties of pyridine Schiff bases derived from this compound, studies have investigated the role of reactive oxygen species (ROS). While an increase in intracellular ROS was noted after treatment, it was concluded that ROS generation is not the primary mode of biocidal action. bohrium.comnih.gov This suggests an alternative mechanism is responsible for the potent effect against Gram-positive bacteria. bohrium.com

Role as a Metabolite and its Biological Significance

While direct evidence specifically identifying this compound as a metabolite in organisms is limited in publicly available research, the presence of structurally similar brominated phenols as secondary metabolites in marine organisms is well-documented. These compounds are often part of the chemical defense mechanisms of marine invertebrates.

Numerous marine organisms, including sponges, algae, and tunicates, are known to synthesize a variety of halogenated compounds, including brominated phenols. nih.govmdpi.commdpi.comtaylorfrancis.com These natural products are believed to play crucial roles in the survival of these organisms, offering protection against predators, pathogens, and competing organisms. nih.govnih.gov For instance, related compounds like 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) have been identified as marine secondary metabolites. nih.gov The biological activities of these compounds are diverse and significant, ranging from antimicrobial and antiviral to cytotoxic effects. mdpi.comresearchgate.net

The structural similarity of this compound to these known marine natural products suggests that it may also be a naturally occurring metabolite within certain marine species. The presence of both bromine atoms and an amino group on the phenol (B47542) ring indicates a biosynthetic pathway likely involving halogenation and amination processes, which are common in marine metabolic pathways. The biological significance of such a compound would likely be linked to its chemical properties, contributing to the organism's defense system.

Table 1: Examples of Biologically Active Brominated Phenols from Marine Sources

| Compound Name | Source Organism (Example) | Reported Biological Activity |

| 2,4-Dibromophenol | Marine algae, Sponges | Antimicrobial, Allelopathic |

| 2,4,6-Tribromophenol | Marine algae, Sponges | Antimicrobial, Antifouling |

| Brominated Diphenyl Ethers | Sponges (e.g., Dysidea) | Antibacterial |

This table provides examples of related brominated phenols found in marine organisms and their observed biological activities to infer the potential role of this compound.

Bioaccumulation and Environmental Impact Studies

Specific studies focusing solely on the bioaccumulation and environmental impact of this compound are not extensively available. However, the environmental fate and ecotoxicological effects of related brominated phenols have been investigated, providing insights into the potential behavior of this compound.

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow). For this compound, the predicted XLogP3-AA value is 2.3, suggesting a moderate potential for bioaccumulation in aquatic organisms. nih.govuni.lu In general, the bioaccumulation of brominated phenols tends to increase with the degree of bromination.

The environmental impact of phenolic compounds is a significant area of research, as they can be toxic to aquatic life. waterquality.gov.auresearchgate.net The toxicity of brominated phenols to various aquatic organisms, including algae, daphnids, and fish, has been shown to increase with the number of bromine atoms on the phenol ring. nih.gov For instance, studies on 2,4-dibromophenol and 2,4,6-tribromophenol have established their toxicity to aquatic species. nih.govoecd.org Given its dibrominated structure, this compound is likely to exhibit some level of aquatic toxicity.

The environmental fate of phenols is influenced by factors such as water solubility, volatility, and biodegradability. waterquality.gov.au While some phenols can be degraded by microorganisms, the presence of halogens can increase their persistence in the environment. researchgate.net The release of brominated phenols into the environment can occur through industrial effluents and as degradation products of brominated flame retardants. nih.gov

Table 2: Ecotoxicological Data for Related Brominated Phenols

| Compound Name | Test Organism | Endpoint (e.g., EC50, LC50) | Toxicity Value (mg/L) | Reference |

| 2,4-Dibromophenol | Daphnia magna | 48h EC50 | 2.17 | nih.gov |

| 2,4,6-Tribromophenol | Selenastrum capricornutum | 72h EC50 (biomass) | 0.76 | oecd.org |

| 2,4,6-Tribromophenol | Daphnia magna | 48h LC50 | 1.3 | nih.gov |

This table presents ecotoxicological data for closely related brominated phenols to provide an indication of the potential environmental impact of this compound. EC50: a concentration that causes an effect in 50% of the test population. LC50: a concentration that is lethal to 50% of the test population.

Industrial and Environmental Relevance of 2 Amino 4,6 Dibromophenol Excluding Specific Chemical/physical Properties

Use as a Research Compound in Academic and Industrial Laboratories

2-Amino-4,6-dibromophenol is commercially available from various chemical suppliers, indicating its role as a research chemical. sigmaaldrich.combldpharm.comapolloscientific.co.ukchemicalbook.com It serves as a building block in synthetic chemistry for the creation of more complex molecules. A notable application is in the synthesis of Schiff bases. For instance, the reaction of this compound with other chemical precursors leads to the formation of novel Schiff base compounds. researchgate.netnih.gov These synthesized compounds are then studied for their unique chemical properties and potential applications, including their antimicrobial and photophysical characteristics. researchgate.netnih.gov The presence of bromine atoms and amino and hydroxyl groups on the phenol (B47542) ring makes it a versatile reagent for a variety of organic reactions.

Intermediate in the Development of Pharmaceutical Products

In the realm of pharmaceutical development, this compound is utilized as an intermediate in the synthesis of molecules with potential therapeutic value. ontosight.ai While it may not be a final active pharmaceutical ingredient, its structural features are incorporated into larger, more complex molecules. The synthesis of Schiff bases from this compound is a key example, as Schiff bases are a well-known class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov The halogen substitutions on the phenolic ring, in particular, have been noted to enhance the biological actions of drug compounds. researchgate.net Research into the synthesis of new derivatives from this compound is an active area, with the goal of discovering new lead compounds for drug discovery.

Applications in Material Science (e.g., Flame Retardancy, UV Protection)

Brominated phenols, as a class, are significant in material science, particularly as precursors to flame retardants. nih.govresearchgate.net For example, the related compound 2,6-dibromophenol (B46663) is a precursor to tetrabromobisphenol A (TBBPA), a widely used flame retardant. smolecule.com Brominated phenols are also used in the development of epoxy resins and polymers. researchgate.net There is also evidence of aminophenol derivatives being used in the creation of advanced materials. For instance, oligo(aminophenols) synthesized from 4-amino-2,6-dibromophenol (B1346563) have been investigated for their fluorescent properties and potential use as chemical sensors. bohrium.com This suggests that this compound could similarly be explored for creating polymers with specific functionalities, such as enhanced thermal stability or UV absorption.

Reference Compound in Environmental Monitoring Studies

In environmental science, the detection and monitoring of pollutants are crucial. Phenolic compounds, including halogenated phenols, are recognized as environmental contaminants. researchgate.netresearchgate.net Standardized analytical methods are essential for accurate quantification. In this context, specific brominated phenols are used as reference or surrogate standards in analytical procedures like gas chromatography. For example, the United States Environmental Protection Agency (EPA) Method 8041A for the analysis of phenols by gas chromatography lists 2,4-dibromophenol (B41371) as a surrogate standard to monitor the performance of the method. epa.gov This use of a closely related compound as a standard suggests that this compound could also serve as a reference compound in the development and validation of analytical methods for detecting brominated aromatic amines in environmental samples. researchgate.net

Formation and Degradation Pathways in Environmental Contexts

The environmental fate of brominated compounds is a significant area of study due to their persistence and potential toxicity. nih.gov While specific studies on the environmental formation and degradation of this compound are limited, the behavior of related compounds provides valuable insights.

Brominated flame retardants and other brominated phenols can undergo degradation in the environment, leading to the formation of various byproducts. researchgate.netnih.gov For example, 2,4,6-tribromophenol (B41969) can be degraded to 2,4-dibromophenol and other brominated phenols. gdut.edu.cnthegoodscentscompany.com It is conceivable that this compound could be an intermediate in the degradation pathways of more complex brominated aromatic compounds, such as certain dyes or pesticides that contain amino and bromo functional groups.

The biodegradation of aromatic amines is a known environmental process, often involving microbial action. bioline.org.brfrontiersin.orgnih.gov Bacteria can utilize aromatic amines as a source of carbon and energy, typically initiating degradation through mechanisms like dioxygenation, deamination, or hydroxylation. frontiersin.org Reductive dehalogenation is a key step in the breakdown of halogenated aromatic compounds under anaerobic conditions. epa.gov Therefore, it is plausible that this compound could be formed from the environmental transformation of other pollutants or be subject to biodegradation through similar pathways. The presence of both amino and bromo substituents would likely influence the specific microbial communities and enzymatic processes involved in its degradation. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4,6-dibromophenol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via bromination of aromatic precursors using agents like TsNBr2, which avoids byproduct formation. Key parameters include stoichiometric control of brominating agents, solvent selection (e.g., chloroform or DCM), and temperature optimization (20–25°C). Yield improvements may involve stepwise bromination or catalytic activation of aromatic rings .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- IR spectroscopy : Detects functional groups (e.g., -NH2 at ~3440 cm⁻¹, phenolic -OH at ~1238 cm⁻¹).

- NMR : ^1H NMR (CDCl₃) shows aromatic protons at δ 6.99 (s, 1H) and δ 6.83 (s, 1H), with broad -NH2 signals at δ 5.16. ^13C NMR confirms bromine-induced deshielding (e.g., δ 145.5 for C-Br) .

- GC-MS : Molecular ion peaks at m/z 265 (M⁺) and 267/269 (M⁺+2 isotopes) .

Q. How does the bromine substitution pattern influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Bromine’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution. Para- and ortho-directing effects of -NH2 and -OH groups guide regioselectivity. Comparative studies with chloro analogs (e.g., 2-amino-4,6-dichlorophenol) reveal slower reaction kinetics for brominated derivatives due to larger atomic size and weaker leaving-group ability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent interactions, tautomerism, or impurities. Strategies include:

- Deuterated solvents (e.g., DMSO-d6) to minimize proton exchange broadening.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Computational modeling (DFT) to predict vibrational frequencies and compare with experimental IR .

Q. What mechanistic insights explain the compound’s potential biological activity in nitric oxide (NO) inhibition studies?

- Methodological Answer : Structural analogs like 2-amino-4,6-dichloropyrimidines show NO suppression via enzyme inhibition (e.g., iNOS). For this compound, hypothesize similar mechanisms:

- Docking studies to identify binding pockets in iNOS.

- In vitro assays (e.g., macrophage NO production) with IC50 determination.

- SAR analysis : Compare bromine’s electronegativity vs. chloro/fluoro substituents in modulating activity .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should monitor degradation via HPLC/UV-Vis under varying conditions:

- pH 2–7 : Protonation of -NH2 and -OH groups reduces solubility, increasing aggregation.

- Polar solvents (e.g., methanol): Enhance dissolution but may accelerate hydrolysis.

- Kinetic profiling under controlled temperature (25–40°C) to calculate degradation rate constants .

Q. What strategies differentiate brominated byproducts during large-scale synthesis?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences.

- Mass spectrometry imaging (MSI) : Localize bromine isotopes (⁷⁹Br/⁸¹Br) to identify impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。